N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂Cl. It is a hydrochloride salt derived from the reaction of tetrahydro-2H-pyran-4-ylmethylamine with piperidine-4-carboxylic acid. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Tetrahydro-2H-pyran-4-ylmethylamine and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction typically involves mixing the two starting materials in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions.
Formation of Hydrochloride Salt: The resulting carboxamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the increased volume of reactants, and the reaction conditions are carefully controlled to ensure product consistency and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group in the pyran ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Pyran-4-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyran derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Studied for its pharmacological properties, including potential therapeutic uses in treating diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(Tetrahydro-2H-pyran-4-ylmethyl)ethanamine: A related compound with a simpler structure.
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl: Another hydrochloride salt with a similar pyran ring.
Uniqueness: N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride is unique due to its specific combination of the pyran ring and piperidinecarboxamide group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSWERZUAZMXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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